Cas no 850429-68-4 (N-Butyl 3-bromo-4-methylbenzenesulfonamide)

N-Butyl 3-bromo-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a bromo and methyl substituent on the aromatic ring, along with an N-butyl sulfonamide functional group. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The bromine atom provides a reactive site for further functionalization via cross-coupling or nucleophilic substitution reactions, while the sulfonamide moiety offers potential for hydrogen bonding and coordination. Its well-defined structure and moderate reactivity make it a useful building block in medicinal chemistry and materials science research. The compound is typically handled under standard laboratory conditions, requiring protection from moisture and light for optimal stability.
N-Butyl 3-bromo-4-methylbenzenesulfonamide structure
850429-68-4 structure
Product Name:N-Butyl 3-bromo-4-methylbenzenesulfonamide
CAS No:850429-68-4
MF:C11H16BrNO2S
MW:306.219241142273
MDL:MFCD07363833
CID:727311
PubChem ID:7213297
Update Time:2025-10-28

N-Butyl 3-bromo-4-methylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,3-bromo-N-butyl-4-methyl-
    • 3-bromo-N-butyl-4-methylbenzenesulfonamide
    • N-BUTYL 3-BROMO-4-METHYLBENZENESULFONAMIDE
    • 850429-68-4
    • AKOS015834642
    • DTXSID00428442
    • CS-0211070
    • 3-Bromo-N-butyl-4-methylbenzene-1-sulfonamide
    • EN300-197164
    • AB30865
    • BS-23723
    • N-Butyl3-bromo-4-methylbenzenesulfonamide
    • MFCD07363833
    • N-Butyl 3-bromo-4-methylbenzenesulfonamide
    • MDL: MFCD07363833
    • Inchi: 1S/C11H16BrNO2S/c1-3-4-7-13-16(14,15)10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3
    • InChI Key: CKNIVAHVDJSPNA-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC(=C1)S(NCCCC)(=O)=O

Computed Properties

  • Exact Mass: 305.00900
  • Monoisotopic Mass: 305.008512
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.379
  • Boiling Point: 389°C at 760 mmHg
  • Flash Point: 189.1°C
  • Refractive Index: 1.544
  • PSA: 54.55000
  • LogP: 4.30760

N-Butyl 3-bromo-4-methylbenzenesulfonamide Pricemore >>

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N-Butyl 3-bromo-4-methylbenzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:850429-68-4)N-Butyl 3-bromo-4-methylbenzenesulfonamide
Order Number:A863792
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:43
Price ($):320.0
Email:sales@amadischem.com

Additional information on N-Butyl 3-bromo-4-methylbenzenesulfonamide

N-Butyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-68-4): Properties, Applications, and Market Insights

N-Butyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-68-4) is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. This sulfonamide derivative features a 3-bromo-4-methylphenyl group attached to a butylsulfonamide moiety, making it a valuable intermediate in synthetic chemistry. Its unique structure contributes to its reactivity and versatility in various applications.

The compound's molecular formula is C11H16BrNO2S, with a molecular weight of 306.22 g/mol. Researchers particularly value N-Butyl 3-bromo-4-methylbenzenesulfonamide for its electron-withdrawing properties and stability under various reaction conditions. Recent studies have explored its potential as a building block for drug discovery and material science applications, aligning with current trends in green chemistry and sustainable synthesis.

In pharmaceutical applications, CAS 850429-68-4 serves as a precursor for developing novel bioactive molecules. Its structural features make it particularly interesting for designing enzyme inhibitors and receptor modulators, addressing the growing demand for targeted therapies in areas like oncology and neurology. The compound's 3-bromo-4-methylbenzenesulfonamide core is frequently searched in academic databases, reflecting its importance in medicinal chemistry research.

The agrochemical industry has shown increasing interest in N-Butyl 3-bromo-4-methylbenzenesulfonamide derivatives for developing new crop protection agents. With the global push toward sustainable agriculture and reduced environmental impact, researchers are investigating this compound's potential in creating more selective and biodegradable pesticides. This aligns perfectly with current market demands for eco-friendly agrochemicals.

From a synthetic chemistry perspective, 850429-68-4 offers several advantages. The bromine atom at the 3-position provides an excellent site for further functionalization through cross-coupling reactions, while the sulfonamide group enhances solubility in various solvents. These properties make it valuable for polymer chemistry and material science applications, particularly in developing advanced functional materials.

The market for N-Butyl 3-bromo-4-methylbenzenesulfonamide has shown steady growth, driven by increasing R&D investments in pharmaceutical and specialty chemical sectors. Analytical data indicates rising search volumes for "3-bromo-4-methylbenzenesulfonamide synthesis" and "N-Butyl sulfonamide applications," reflecting growing scientific and industrial interest. Suppliers should note the compound's stability requirements and optimal storage conditions to maintain its quality for research purposes.

Recent advancements in flow chemistry and continuous processing have opened new possibilities for scaling up production of CAS 850429-68-4 derivatives. These technologies address common search queries about "efficient sulfonamide synthesis" while meeting the pharmaceutical industry's need for reproducible, high-quality intermediates. The compound's compatibility with modern synthetic methods positions it well for future applications in automated synthesis platforms.

Quality control of N-Butyl 3-bromo-4-methylbenzenesulfonamide typically involves HPLC analysis, with purity standards often exceeding 98% for research-grade material. The compound's characterization data, including NMR spectra and mass spectrometry results, are frequently requested by researchers verifying its structure for synthetic applications. This attention to analytical detail supports its use in GMP-compliant synthesis workflows.

Environmental and safety considerations for 850429-68-4 follow standard laboratory protocols for brominated aromatic compounds. While not classified as hazardous under normal handling conditions, proper ventilation and personal protective equipment are recommended during use. These precautions align with current industry focus on laboratory safety and responsible chemical management practices.

The future outlook for N-Butyl 3-bromo-4-methylbenzenesulfonamide appears promising, with potential applications emerging in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development. As researchers continue to explore its reactivity and derivatization potential, this compound is likely to maintain its relevance in cutting-edge chemical research and development initiatives across multiple industries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:850429-68-4)N-Butyl 3-bromo-4-methylbenzenesulfonamide
A863792
Purity:99%
Quantity:25g
Price ($):320.0
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